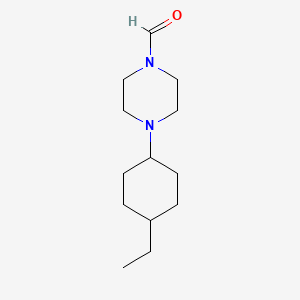![molecular formula C14H16N4O2 B5652650 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5652650.png)
5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This compound is a potent neurotoxin and has been used to study Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the conversion of this compound into MPP+ by the enzyme MAO-B. MPP+ is then transported into dopaminergic neurons via the dopamine transporter (DAT). Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. This ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. This compound has also been shown to induce oxidative stress, inflammation, and apoptosis in dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments include its ability to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This compound is also relatively easy to synthesize and has a long shelf life. However, the use of this compound in lab experiments also has limitations. This compound is a potent neurotoxin and must be handled with care. The toxicity of this compound can also vary depending on the species and strain of animals used in experiments.
Direcciones Futuras
There are several future directions for research on 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of research is the development of new therapeutic strategies for Parkinson's disease. This compound has been used to model the pathology of Parkinson's disease, and new drugs could be developed to target the underlying mechanisms of neurodegeneration. Another area of research is the use of this compound in the study of other neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. This compound could also be used to study the effects of environmental toxins on the brain and to develop new methods for neuroprotection.
Métodos De Síntesis
The synthesis of 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (this compound) with formaldehyde and morpholine. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been widely used in scientific research to study Parkinson's disease and other neurodegenerative disorders. This compound is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans.
Propiedades
IUPAC Name |
5-(morpholin-4-ylmethylideneamino)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14-10-13(15-11-17-6-8-20-9-7-17)16-18(14)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMVLQJGINBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=NC2=NN(C(=O)C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5652579.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5652586.png)

![5-{[4-(acetylamino)benzoyl]amino}isophthalic acid](/img/structure/B5652602.png)

![2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652607.png)
![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-3-propyl-1,2,4-oxadiazole](/img/structure/B5652610.png)

![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5652619.png)
![3-(3-{[(2-phenylvinyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5652625.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5652635.png)

![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoxaline](/img/structure/B5652648.png)